molecular formula C19H25NO2Si B14181686 [(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane CAS No. 834856-15-4

[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane

Cat. No.: B14181686
CAS No.: 834856-15-4
M. Wt: 327.5 g/mol
InChI Key: GHUXNYZKEDRNOX-UHFFFAOYSA-N
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Description

[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane is an organosilicon compound characterized by the presence of ethynyl and nitrophenyl groups attached to a tri(propan-2-yl)silane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane typically involves the following steps:

    Preparation of the Ethynyl Intermediate: The ethynyl group is introduced through a reaction involving a suitable precursor, such as an ethynyl halide, with a base like potassium carbonate in an inert solvent like toluene.

    Nitration: The nitrophenyl group is introduced via nitration of the phenyl ring using a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Coupling Reaction: The ethynyl and nitrophenyl intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, in the presence of a base like triethylamine.

    Silane Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halides or electrophiles in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted ethynyl derivatives.

Scientific Research Applications

[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane involves its interaction with molecular targets and pathways. The ethynyl and nitrophenyl groups can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (Bromoethynyl)triisopropylsilane: Similar structure with a bromoethynyl group instead of the nitrophenyl group.

    Triisopropyl(trimethylsilyl)ethynylsilane: Contains a trimethylsilyl group instead of the nitrophenyl group.

Uniqueness

[(2-Ethynyl-5-nitrophenyl)ethynyl]tri(propan-2-yl)silane is unique due to the presence of both ethynyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

834856-15-4

Molecular Formula

C19H25NO2Si

Molecular Weight

327.5 g/mol

IUPAC Name

2-(2-ethynyl-5-nitrophenyl)ethynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C19H25NO2Si/c1-8-17-9-10-19(20(21)22)13-18(17)11-12-23(14(2)3,15(4)5)16(6)7/h1,9-10,13-16H,2-7H3

InChI Key

GHUXNYZKEDRNOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CC1=C(C=CC(=C1)[N+](=O)[O-])C#C)(C(C)C)C(C)C

Origin of Product

United States

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